4-Fluoro-7-methoxybenzo[D]thiazol-2-amine
Overview
Description
4-Fluoro-7-methoxybenzo[D]thiazol-2-amine is a chemical compound with the molecular formula C8H7FN2OS . It is a solid substance that can range in color from white to yellow .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H7FN2OS/c1-12-5-3-2-4(9)6-7(5)13-8(10)11-6/h2-3H,1H3,(H2,10,11) . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound has a molecular weight of 198.22 . It is a solid substance that can range in color from white to yellow . The compound should be stored at temperatures between 2-8°C .Scientific Research Applications
Anti-Cancer Activity
A study by Kumbhare et al. (2014) discussed the synthesis of isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine, which demonstrated significant anti-cancer activity. These compounds showed effectiveness against various cancer cell lines, particularly Colo205, and induced G2/M cell cycle arrest and apoptosis via p53 activation and mitochondrial-dependent pathways (Kumbhare et al., 2014).
Anticonvulsant Activity
Research by Zhang et al. (2010) utilized 5-methoxybenzo[d]thiazol-2-amine as a starting material to synthesize derivatives with anticonvulsant properties. Among these, specific compounds demonstrated promising therapeutic potential with low neurotoxicity, indicating their viability as anticonvulsant agents (Zhang et al., 2010).
Fluorescence Properties for Analytical Applications
A study by Al-Dirbashi et al. (1998) explored the fluorescence properties of 4-fluoro-7-nitrobenzo-2-oxa-1,3-diazole derivatives, including compounds related to 4-Fluoro-7-methoxybenzo[D]thiazol-2-amine. These derivatives were used for detecting methamphetamine and its metabolites, showcasing their potential in analytical applications like drug detection (Al-Dirbashi et al., 1998).
HPLC Labeling Reagent for Amino Acids
Watanabe and Imai (1981) utilized 7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole as a labeling reagent for high-performance liquid chromatography (HPLC) of amino acids. This demonstrates the compound's utility in biochemical analyses, particularly for sensitive detection of amino acids (Watanabe & Imai, 1981).
Safety and Hazards
The compound is labeled with the signal word “Warning” and is associated with the following hazard statements: H302, H315, H320, H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause eye irritation, and may cause respiratory irritation .
Properties
IUPAC Name |
4-fluoro-7-methoxy-1,3-benzothiazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2OS/c1-12-5-3-2-4(9)6-7(5)13-8(10)11-6/h2-3H,1H3,(H2,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQXRVJKGCASHMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)F)N=C(S2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70857285 | |
Record name | 4-Fluoro-7-methoxy-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70857285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1402003-94-4 | |
Record name | 4-Fluoro-7-methoxy-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70857285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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